molecular formula C12H14FN3 B1467542 2-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine CAS No. 1339051-21-6

2-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine

Cat. No.: B1467542
CAS No.: 1339051-21-6
M. Wt: 219.26 g/mol
InChI Key: JXTNPDDGAXITIC-UHFFFAOYSA-N
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Description

“2-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals because the pyrazole structure enables multidirectional transformations, and the introduction of different substituents on pyrazole provides a diversity of structures .


Synthesis Analysis

The synthesis of pyrazole-containing compounds often involves intermediate derivatization methods (IDMs) . In a study, twenty-five derivatives were synthesized containing 3-methyl-1H-pyrazol-5-yl by IDMs . These compounds were confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis and Structural Insights : Compounds structurally related to 2-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine have been synthesized and characterized, offering insights into their molecular structure and crystallization properties. These studies aid in understanding the physical and chemical properties of such compounds (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Molecular Structure Analysis

  • XRD and DFT Studies : X-ray diffraction and density functional theory (DFT) calculations have been conducted on pyrazole derivatives, contributing to the knowledge of their molecular structures and reactivity. This research is crucial for designing derivatives with desired properties (Szlachcic et al., 2020).

  • Analytical Characterization : A detailed analytical characterization of similar compounds provides valuable data for their identification and differentiation. This is important for the correct classification and application of such chemicals in research (McLaughlin et al., 2016).

Antimicrobial Activity

  • Antimicrobial Properties : Derivatives of pyrazole compounds, which are structurally related to the target molecule, have demonstrated significant antimicrobial properties. This suggests potential applications in developing antimicrobial agents (Mistry, Desai, & Desai, 2016).

Crystallographic Studies

  • Crystal Structure Determination : The crystallographic analysis of pyrazole compounds gives insights into the molecular geometry and intermolecular interactions. Such studies are crucial for understanding the behavior of these compounds under different conditions (Loh et al., 2013).

Catalytic Applications

  • Catalysis in Polymerization : Some pyrazolyl compounds have been used as catalysts in the copolymerization of CO2 and cyclohexene oxide, showcasing the versatility of these compounds in industrial applications (Matiwane, Obuah, & Darkwa, 2020).

Properties

IUPAC Name

2-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3/c13-12-4-2-1-3-11(12)9-16-8-10(5-6-14)7-15-16/h1-4,7-8H,5-6,9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTNPDDGAXITIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=N2)CCN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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